

# Head-to-Head Clinical Efficacy of Nangibotide in Septic Shock: A Comparative Guide

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## Compound of Interest

Compound Name: Nangibotide

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An objective analysis of **Nangibotide** versus standard of care in the management of septic shock, supported by clinical trial data and mechanistic insights.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of **Nangibotide** and the current standard of care for septic shock. The focus is on the clinical data from head-to-head studies, detailing the experimental protocols and presenting quantitative outcomes in a clear, comparative format.

## Introduction to Nangibotide

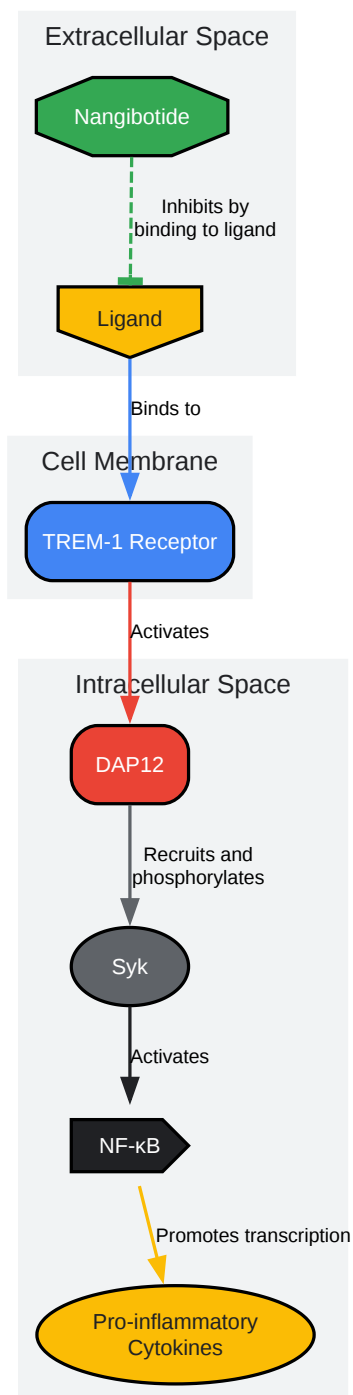
**Nangibotide** is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is an immunoreceptor found on various immune cells, including neutrophils and monocytes, that amplifies the inflammatory response.[1][2][3] In septic shock, the TREM-1 pathway can become overactivated, leading to a dysregulated and excessive inflammatory response, which contributes to organ failure and mortality.[3][4] **Nangibotide**, a 12-amino acid peptide, acts as a decoy ligand, binding to the TREM-1 ligand and thereby preventing the activation of the TREM-1 receptor.[1][5] This modulation of the immune response is intended to restore a more balanced inflammatory state without compromising the ability to fight infection.[2][6][7]

## The TREM-1 Signaling Pathway

The diagram below illustrates the TREM-1 signaling pathway and the mechanism of action of **Nangibotide**. Upon binding of its ligand, TREM-1 associates with the adapter protein DAP12,

leading to the phosphorylation of its Immunoreceptor Tyrosine-based Activation Motif (ITAM). This initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk), which in turn activates pathways such as NF- $\kappa$ B, leading to the production of pro-inflammatory cytokines and chemokines.<sup>[4][8]</sup> **Nangibotide** interferes with this process by blocking the initial ligand-receptor interaction.

## TREM-1 Signaling Pathway and Nangibotide's Mechanism of Action

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Caption: TREM-1 signaling pathway and **Nangibotide**'s mechanism of action.

## Head-to-Head Clinical Trial Data

**Nangibotide** has been evaluated in clinical trials where it was administered in addition to the standard of care and compared against a placebo group also receiving standard of care. The primary focus has been on safety, tolerability, and exploratory efficacy endpoints. A key finding from these studies is the potential for a precision medicine approach, where patients with higher baseline levels of soluble TREM-1 (sTREM-1), a biomarker of TREM-1 pathway activation, may derive the most benefit.[\[5\]](#)[\[9\]](#)[\[10\]](#)

### Phase 2a Clinical Trial

A Phase 2a multicenter, randomized, double-blind, placebo-controlled study assessed the safety and pharmacokinetics of **Nangibotide** in patients with septic shock.[\[5\]](#)[\[11\]](#)

Table 1: Key Outcomes of the Phase 2a Study

Outcome Measure	Nangibotide (Pooled Doses) + SoC	Placebo + SoC	p-value
Change in SOFA Score from Baseline to Day 5 (All Patients)	-0.7 (± 0.85)	Not specified	Non-significant <a href="#">[11]</a>
Change in SOFA Score from Baseline to Day 5 (High sTREM-1 Subgroup)	-1.5 (± 1.12)	Not specified	Non-significant <a href="#">[11]</a>
28-Day Mortality (High sTREM-1 Subgroup)	Not specified	Not specified	No statistically significant differences <a href="#">[6]</a>
Alive and Free of Medical Support at Day 28 (High sTREM- 1 Subgroup)	70% (14/20)	40% (2/5)	Not specified <a href="#">[6]</a>

SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change ( $\pm$  SE) where specified. SoC: Standard of Care.

## ASTONISH Phase 2b Clinical Trial

The ASTONISH trial was a larger Phase 2b study designed to further evaluate the efficacy and safety of **Nangibotide** and to identify the patient population that would benefit most from the treatment.[\[10\]](#)[\[12\]](#)

Table 2: Key Outcomes of the ASTONISH Phase 2b Study (High sTREM-1 Subgroup)

Outcome Measure	Nangibotide (High Dose) + SoC	Placebo + SoC	p-value
Improvement in SOFA Score from Baseline to Day 5	Statistically significant improvement	-	0.007 <a href="#">[9]</a>
Shock Reversal Rate	+22.2% increase compared to placebo	-	0.006 <a href="#">[9]</a>
28-Day All-Cause Mortality	Trend towards improvement	-	Not specified <a href="#">[10]</a>

SoC: Standard of Care.

## Experimental Protocols

The clinical trials for **Nangibotide** followed rigorous, multicenter, randomized, double-blind, placebo-controlled designs.

### Phase 2a Study Methodology

- Study Design: Multicenter, randomized, double-blind, two-stage study.[\[11\]](#)
- Participants: 49 patients with septic shock.[\[5\]](#)[\[11\]](#)
- Intervention: Continuous intravenous infusion of **Nangibotide** (at doses of 0.3, 1.0, or 3.0 mg/kg/h) or placebo.[\[11\]](#)

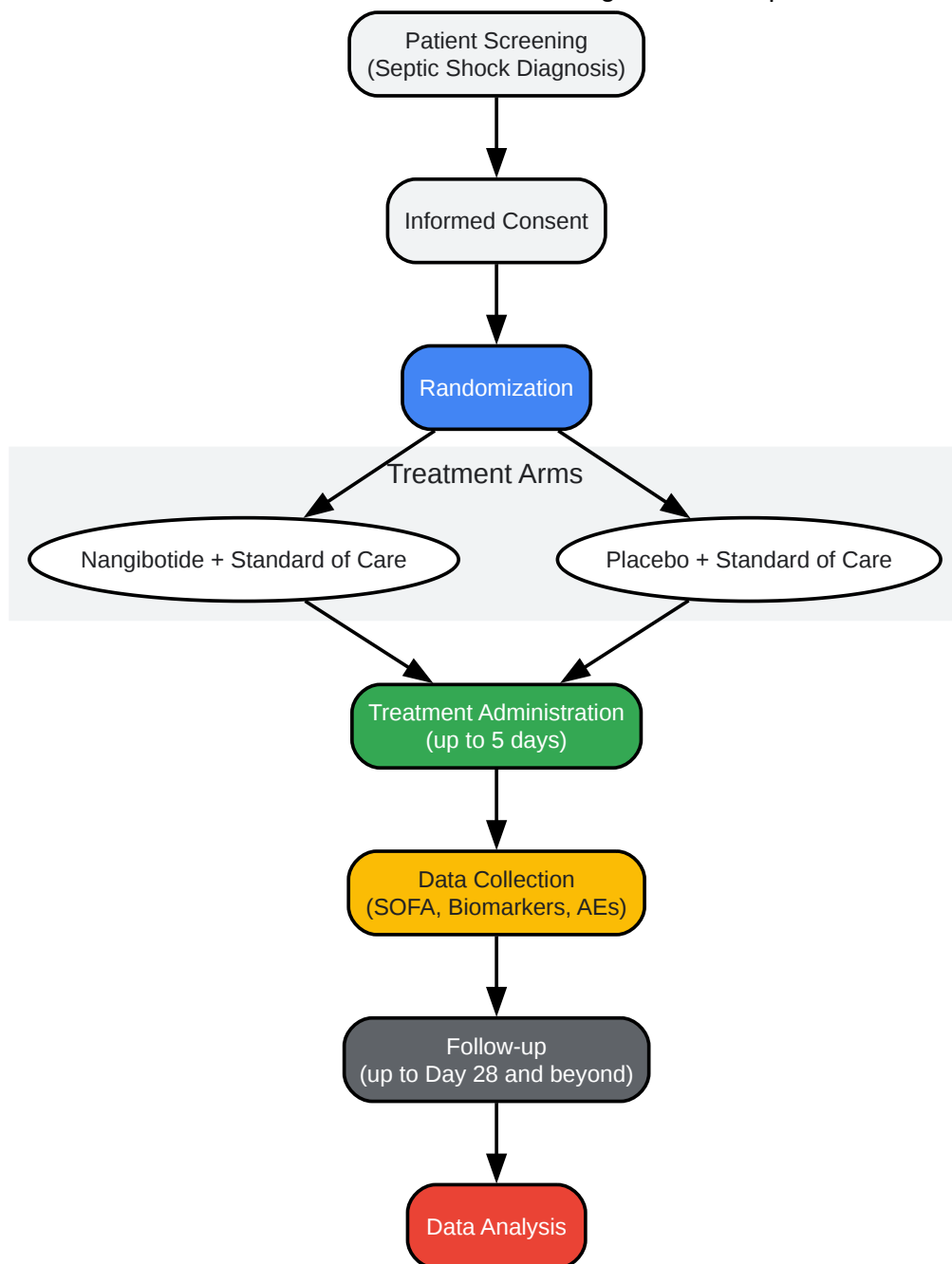
- Treatment Duration: Treatment was initiated within 24 hours of shock onset and continued for up to 5 days.[\[11\]](#)
- Primary Outcomes: Safety and tolerability, including adverse events (AEs), serious AEs, and death.[\[11\]](#)
- Exploratory Endpoints: Effects on pharmacodynamics, organ function (SOFA score), and mortality, with analysis based on baseline sTREM-1 concentrations.[\[11\]](#)

## ASTONISH (Phase 2b) Study Methodology

- Study Design: A randomized, double-blind, placebo-controlled, dose-selection study.[\[12\]](#)[\[13\]](#)
- Participants: 361 patients with septic shock across 41 clinical sites in Europe and the U.S. [\[10\]](#)
- Inclusion Criteria: Patients aged 18-85 years with a diagnosis of septic shock, documented or suspected infection, and organ dysfunction.[\[13\]](#)[\[14\]](#)
- Intervention: Patients were randomized to receive either a low dose or a high dose of **Nangibotide**, or a placebo, in addition to standard of care.[\[12\]](#)[\[14\]](#)
- Treatment Duration: Treatment was initiated within 24 hours of the onset of septic shock and continued for a minimum of 3 days and a maximum of 5 days.[\[12\]](#)[\[13\]](#)
- Primary Endpoint: Improvement in the SOFA score at day 5.[\[10\]](#)
- Secondary Endpoints: Included shock reversal, all-cause mortality at day 28, and the proportion of patients alive and free of organ support at day 28.[\[10\]](#)

The workflow for these clinical trials can be generalized as follows:

## Generalized Clinical Trial Workflow for Nangibotide in Septic Shock

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Caption: Generalized workflow of **Nangibotide** clinical trials in septic shock.

## Conclusion

The available data from Phase 2a and Phase 2b clinical trials suggest that **Nangibotide** is safe and well-tolerated in patients with septic shock.[5][11] While efficacy in the overall septic shock population was not conclusively demonstrated, a prespecified subgroup analysis of patients with high baseline sTREM-1 levels showed statistically significant improvements in organ function and shock reversal with **Nangibotide** treatment compared to placebo, when added to the standard of care.[9] These findings support a precision medicine approach for the use of **Nangibotide** in septic shock and warrant further investigation in a Phase 3 clinical trial to confirm these benefits.[9][10] The modulation of the TREM-1 pathway represents a novel therapeutic strategy in the management of septic shock.[6]

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